molecular formula C7H13ClO3P- B14304667 Chloro(cyclohexylmethoxy)phosphinate CAS No. 114517-15-6

Chloro(cyclohexylmethoxy)phosphinate

Cat. No.: B14304667
CAS No.: 114517-15-6
M. Wt: 211.60 g/mol
InChI Key: FNBDQBRXDDUUSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(cyclohexylmethoxy)phosphinate is an organophosphorus compound characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloro(cyclohexylmethoxy)phosphinate typically involves the reaction of cyclohexylmethanol with phosphorus trichloride (PCl₃) in the presence of a base. The reaction proceeds through the formation of an intermediate phosphite, which is then chlorinated to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloro(cyclohexylmethoxy)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloro(cyclohexylmethoxy)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(cyclohexylmethoxy)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cell signaling pathways by interacting with receptors and altering their function .

Properties

CAS No.

114517-15-6

Molecular Formula

C7H13ClO3P-

Molecular Weight

211.60 g/mol

IUPAC Name

chloro(cyclohexylmethoxy)phosphinate

InChI

InChI=1S/C7H14ClO3P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)/p-1

InChI Key

FNBDQBRXDDUUSR-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)COP(=O)([O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.